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molecular formula C16H20ClN3 B143433 4-(Chloropropyl)-1-(2-quinolyl)piperazine CAS No. 131060-08-7

4-(Chloropropyl)-1-(2-quinolyl)piperazine

Cat. No. B143433
M. Wt: 289.8 g/mol
InChI Key: SABCCZAHTZTCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799775B2

Procedure details

Dissolving 853 mg of 2-piperazin-1-ylquinoline as prepared in above Step 1-1-A in 5 ml of acetone, 5 ml of an aqueous solution containing 160 mg of sodium hydroxide was added to the solution, and into which 0.5 ml of 1-bromo-3-chloropropane was dropped, followed by stirring for an overnight at room temperature. Then diethyl ether was added, followed by washing with saturated aqueous sodium hydrogencarbonate solution, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified on silica gel column chromatography (chloroform:methanol=50:1) to provide 1.10 g (95%) of 2-[4-(3-chloropropyl)piperazin-1-yl]quinoline.
Quantity
853 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[OH-].[Na+].Br[CH2:20][CH2:21][CH2:22][Cl:23].C(OCC)C>CC(C)=O>[Cl:23][CH2:22][CH2:21][CH2:20][N:4]1[CH2:3][CH2:2][N:1]([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
853 mg
Type
reactant
Smiles
N1(CCNCC1)C1=NC2=CC=CC=C2C=C1
Step Two
Name
aqueous solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
160 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for an overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
WASH
Type
WASH
Details
by washing with saturated aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel column chromatography (chloroform:methanol=50:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCCN1CCN(CC1)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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